molecular formula C11H11BrO3 B1525893 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid CAS No. 1225964-83-9

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1525893
CAS No.: 1225964-83-9
M. Wt: 271.11 g/mol
InChI Key: ZDMLMHSWGFMFHO-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpropionic acid, which is a type of aromatic compound . It contains a bromophenyl group, a methyl group, and a carboxylic acid group. The presence of these functional groups could potentially give this compound interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) attached to a propionic acid group with a bromine atom on the third carbon .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the carboxylic acid group. For instance, it might participate in nucleophilic substitution reactions or decarboxylation reactions .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely have a relatively high melting point due to the presence of the aromatic ring .

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

A study introduced 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of porcine liver glycolic acid oxidase, highlighting their potential in therapeutic applications where inhibition of this enzyme is beneficial. Among these, derivatives containing lipophilic 4-substituents showed significant in vitro inhibition, demonstrating the chemical's potential in medical research and treatment strategies H. W. Williams et al., 1983.

Novel Surfactant Synthesis

Another study focused on the synthesis of a new surfactant incorporating a benzene spacer, utilizing a copper-catalyzed cross-coupling reaction. This compound forms unusual large-diameter premicellar aggregations, suggesting its utility in the development of novel surfactants with unique properties Minggui Chen et al., 2013.

NMDA Receptor Antagonists

Research on compounds structurally related to 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid identified a new class of N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds specifically inhibited GluN2C- and GluN2D-containing receptors, offering insights into the development of selective neurological therapeutics Timothy M. Acker et al., 2011.

Antioxidant Activity

Derivatives of this compound from the marine red alga Rhodomela confervoides exhibited potent radical scavenging activity, indicating their potential as natural antioxidants. This application is relevant in food and pharmaceutical fields, where antioxidants play a crucial role in health and preservation Ke-kai Li et al., 2012.

Apoptosis Induction

A study found that a precursor of methional, derived from 4-methylthio-2-oxobutanoic acid, induced apoptosis in BAF3 lymphoid cells. This suggests a role for compounds in this chemical class in the study of apoptosis and potentially in therapeutic strategies targeting cancer cells G. Quash et al., 1995.

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid” would require appropriate safety measures. This might include avoiding inhalation or skin contact and using personal protective equipment .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMLMHSWGFMFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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